molecular formula C12H21N3 B13019124 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine

4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine

Cat. No.: B13019124
M. Wt: 207.32 g/mol
InChI Key: HRPVGHVEOJMKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine typically involves the reaction of 3,5-diethyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Bis(pyrazolyl)methanes

Uniqueness

4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel applications .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(3,5-diethylpyrazol-1-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-3-10-9-11(4-2)15(14-10)12-5-7-13-8-6-12/h9,12-13H,3-8H2,1-2H3

InChI Key

HRPVGHVEOJMKAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2CCNCC2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.